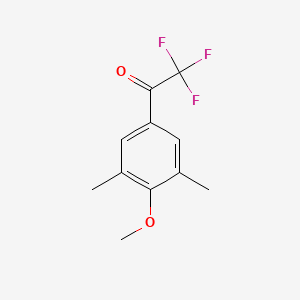

3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZULLSDLGAQMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374401 | |

| Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845823-08-7 | |

| Record name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. As a specialized fluorinated aromatic ketone, this compound holds significant potential in medicinal chemistry and materials science. This document delves into its structural characteristics, predicted physicochemical and spectroscopic properties, a plausible synthetic route via Friedel-Crafts acylation, and an analysis of its chemical reactivity based on the interplay of its functional groups. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this unique molecule in their work.

Introduction

3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone, with CAS Number 845823-08-7, is an intriguing molecule that combines several key functional groups which impart a unique set of electronic and steric properties. The trifluoromethyl group, a powerful electron-withdrawing moiety, significantly influences the reactivity of the adjacent carbonyl group and the overall electronic nature of the molecule.[1][2] In medicinal chemistry, the incorporation of trifluoromethyl groups is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[3][4]

Conversely, the aromatic ring is substituted with two electron-donating methyl groups and a strongly electron-donating methoxy group. This electron-rich aromatic system is poised for specific reactivity in electrophilic aromatic substitution reactions and influences the overall polarity and solubility of the compound. This guide will explore the chemical landscape of this molecule, providing a foundational understanding for its application in research and development.

Physicochemical and Spectroscopic Properties

Physicochemical Properties

The following table summarizes the key identifiers and predicted physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 845823-08-7 | [5] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [5] |

| Molecular Weight | 232.20 g/mol | |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | [6] |

| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | [6] |

| Predicted Boiling Point | Not available | - |

| Predicted Melting Point | Not available | - |

| Predicted Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | Inferred |

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics based on the compound's structure.

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and methyl protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | s | 2H | Aromatic C-H (positions 2' and 6') |

| ~3.8 | s | 3H | Methoxy (-OCH₃) |

| ~2.3 | s | 6H | Methyl (-CH₃) |

The carbon NMR spectrum will be characterized by the carbonyl carbon, the trifluoromethyl carbon, and the aromatic carbons.

| Chemical Shift (ppm) | Assignment |

| ~185 | Carbonyl (C=O) |

| ~160 | Aromatic C-O |

| ~135 | Aromatic C-C(O) |

| ~130 | Aromatic C-CH₃ |

| ~125 | Aromatic C-H |

| ~117 (q, J ≈ 290 Hz) | Trifluoromethyl (-CF₃) |

| ~55 | Methoxy (-OCH₃) |

| ~16 | Methyl (-CH₃) |

A single signal is expected in the fluorine NMR spectrum due to the chemical equivalence of the three fluorine atoms.

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -72 | s | -CF₃ |

The IR spectrum will show characteristic absorption bands for the carbonyl and other functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1710 | C=O (ketone) stretch |

| ~1600, ~1480 | C=C (aromatic) stretch |

| ~1250-1050 | C-F stretch (strong) |

| ~1250, ~1030 | C-O (ether) stretch |

| ~2950 | C-H (aliphatic) stretch |

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment |

| 232 | [M]⁺ |

| 217 | [M - CH₃]⁺ |

| 163 | [M - CF₃]⁺ |

| 135 | [M - COCF₃]⁺ |

Synthesis

A plausible and efficient method for the synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is through the Friedel-Crafts acylation of 2,4-dimethylanisole with trifluoroacetic anhydride.[7] The electron-rich nature of the 2,4-dimethylanisole ring facilitates this electrophilic aromatic substitution.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target molecule via Friedel-Crafts acylation.

Detailed Experimental Protocol (Predicted)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane (DCM) as the solvent.

-

Catalyst Addition: Cool the flask to 0 °C in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.

-

Substrate Addition: Dissolve 2,4-dimethylanisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension over 15-20 minutes, maintaining the temperature at 0 °C.

-

Acylating Agent Addition: Dissolve trifluoroacetic anhydride (1.2 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.

Chemical Reactivity

The chemical reactivity of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is dictated by the interplay of its three key functional components: the trifluoroacetyl group, the aromatic ring, and the activating substituents.

The Trifluoroacetyl Group

The strongly electron-withdrawing trifluoromethyl group renders the carbonyl carbon highly electrophilic.[2][8] This makes the ketone susceptible to nucleophilic attack, a key feature in many synthetic transformations. Compared to its non-fluorinated analog, acetophenone, this compound will exhibit enhanced reactivity towards nucleophiles.[9]

The Aromatic Ring

The benzene ring is highly activated due to the presence of two methyl groups and one methoxy group, all of which are electron-donating. The methoxy group, in particular, is a strong activating group. This high electron density makes the ring highly susceptible to electrophilic aromatic substitution reactions.

Regioselectivity in Electrophilic Aromatic Substitution

The directing effects of the substituents will govern the position of further substitution on the aromatic ring. The methoxy group is a powerful ortho-, para-director. The two methyl groups are also ortho-, para-directors. The trifluoroacetyl group is a deactivating meta-director. The combined effect of the activating groups will strongly direct incoming electrophiles to the positions ortho to the methoxy group (positions 3' and 5' are already substituted) and ortho/para to the methyl groups. The most likely position for further electrophilic attack is the 2' or 6' position, ortho to a methyl group and meta to the other methyl and the methoxy group.

Caption: A diagram illustrating the electronic influences of the functional groups.

Potential Applications

While specific applications for this molecule have not been extensively reported, its structure suggests significant potential in several areas of chemical research and development.

Medicinal Chemistry

The trifluoromethylketone moiety is a known pharmacophore that can act as a transition-state analog inhibitor of certain enzymes, particularly serine and cysteine proteases.[10][11] The electron-rich aromatic portion of the molecule could be tailored to interact with specific receptor pockets. Therefore, this compound could serve as a valuable scaffold for the design of novel therapeutic agents.

Materials Science

Fluorinated polymers often exhibit desirable properties such as thermal stability and chemical resistance. Trifluoroacetophenone derivatives can be used as monomers in the synthesis of such polymers. The specific substitution pattern on the aromatic ring of this molecule could be exploited to fine-tune the properties of resulting materials.

Conclusion

3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a molecule with a rich and complex chemical character. The convergence of a highly electrophilic trifluoroacetyl group with an electron-rich, substituted aromatic ring creates a platform for diverse chemical transformations and potential applications. While further experimental validation of its properties and reactivity is needed, the foundational chemical principles outlined in this guide provide a strong basis for its exploration in the fields of drug discovery, agrochemicals, and materials science.

References

-

The Effect of a Single Trifluoromethyl Substituent on the Reactivity of Chelating C2 and Cs-Symmetric Bis(alkoxide) Ligands on a. (2026-01-15). Inorganic Chemistry. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12). Beilstein Journal of Organic Chemistry. [Link]

-

A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. (2024-07-17). ChemRxiv. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). Molecules. [Link]

-

Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. (2006). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021-02-12). Beilstein Journal of Organic Chemistry. [Link]

-

Reactivity comparison of trifluoroacetophenone and acetophenone. ResearchGate. [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. PubChem. [Link]

-

4'-Methoxy-2,2,2-trifluoroacetophenone. SpectraBase. [Link]

-

2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. (2014-04-15). The Journal of Organic Chemistry. [Link]

-

2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation. ChemBK. [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010-02-23). Molecules. [Link]

-

15 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Friedel Crafts Acylation. Scribd. [Link]

- A kind of friedel-crafts acylation of trifluoroacetic acid catalysis. (2017-12-01).

-

Synthesis of Trifluoromethyl Ketones from Carboxylic Acids: 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one. Organic Syntheses. [Link]

-

Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density Functional. (2022-02-07). Yanbu Journal of Engineering and Science. [Link]

-

Friedel–Crafts acylation reactions using metal triflates in ionic liquid. University of Liverpool. [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. (2020-10-15). YouTube. [Link]

-

Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Modgraph. [Link]

-

4'-Methoxy-2,2,2-trifluoroacetophenone. NIST WebBook. [Link]

-

Superelectrophiles and the effects of trifluoromethyl substituents. (2009-02-18). Journal of the American Chemical Society. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]

- 8. yjes.scholasticahq.com [yjes.scholasticahq.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (CAS 845823-08-7)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the compound with CAS number 845823-08-7, identified as 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.[1][2][3] In the absence of extensive direct experimental data for this specific molecule, this document synthesizes available information, draws logical inferences from structurally analogous compounds, and outlines robust experimental protocols for empirical validation. This approach is designed to equip researchers with the foundational knowledge necessary for informed decision-making in experimental design, formulation development, and analytical method development.

Chemical Identity and Molecular Structure

The compound is systematically named 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone.[3][4] Its molecular formula is C₁₁H₁₁F₃O₂, corresponding to a molecular weight of 232.20 g/mol .[3]

| Identifier | Value | Source |

| CAS Number | 845823-08-7 | [1][3] |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | [3][4] |

| Synonyms | 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone | [1][3] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [3] |

| Molecular Weight | 232.20 g/mol | [3] |

| InChI | InChI=1S/C11H11F3O2/c1-6-4-8(10(15)11(12,13)14)5-7(2)9(6)16-3/h4-5H,1-3H3 | [4] |

| InChIKey | TUZULLSDLGAQMV-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | [3] |

The molecular structure, characterized by a trifluoroacetyl group attached to a substituted phenyl ring, is depicted below. This substitution pattern significantly influences the compound's electronic properties and, consequently, its reactivity and spectroscopic characteristics.

Caption: Molecular structure of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Basis for Prediction |

| Physical Form | Solid | [5] |

| Melting Point | 30 - 45 °C | Based on the melting point of 35-36 °C for the analog 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone.[6] The additional methyl groups may slightly alter the crystal packing and thus the melting point. |

| Boiling Point | 200 - 225 °C | Based on the boiling points of 205-208 °C for 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone[6] and 218.3 °C for 3'-chloro-5'-fluoro-2,2,2-trifluoroacetophenone.[7] |

| Solubility | Soluble in common organic solvents (e.g., alcohols, ethers, acetone, DMSO, DMF). Sparingly soluble in water. | The principle of "like dissolves like" suggests solubility in polar aprotic and polar protic organic solvents.[8] The analog 2,2,2-trifluoro-1-(4-methoxyphenyl)-ethanone is soluble in most organic solvents.[6] The presence of the polar carbonyl and ether groups, along with the nonpolar aromatic ring and alkyl groups, supports this prediction. |

| pKa | Not readily predictable | The acidity of the α-protons is negligible. The basicity of the carbonyl oxygen and ether oxygen would be very low. |

Spectroscopic Profile

While specific spectra for CAS 845823-08-7 are not publicly available, a detailed prediction of its spectral characteristics can be made based on the known spectroscopic behavior of acetophenone derivatives and related fluorinated compounds.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to conjugation with the aromatic ring, this peak is anticipated to appear in the range of 1680-1700 cm⁻¹.[9] Other expected characteristic absorption bands are summarized below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (ketone) | Stretch | 1680 - 1700 |

| C-F | Stretch | 1100 - 1300 (strong, multiple bands) |

| Aromatic C=C | Stretch | 1580 - 1620 and 1450 - 1500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H (methyl) | Stretch | 2850 - 3000 |

| C-O (ether) | Stretch | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide distinct signals for the aromatic, methoxy, and methyl protons. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic H | ~7.0 - 7.5 | Singlet | 2H | The two aromatic protons are in identical chemical environments, shielded by the methoxy group and flanked by methyl groups. |

| Methoxy (-OCH₃) | ~3.8 - 4.0 | Singlet | 3H | Typical range for a methoxy group attached to an aromatic ring. |

| Methyl (-CH₃) | ~2.2 - 2.4 | Singlet | 6H | The two methyl groups on the aromatic ring are equivalent. |

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl, aromatic, methoxy, and methyl carbons. The trifluoromethyl group will also influence the spectrum.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~180 - 190 | Deshielded due to the electronegativity of the oxygen and the electron-withdrawing effect of the trifluoromethyl group. |

| C-CF₃ | ~115 - 125 (quartet) | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| Aromatic C (substituted) | ~120 - 160 | The exact shifts will depend on the electronic effects of the substituents. The carbon attached to the methoxy group will be the most shielded. |

| Methoxy (-OCH₃) | ~55 - 60 | Typical range for an aromatic methoxy group. |

| Methyl (-CH₃) | ~15 - 20 | Typical range for methyl groups on an aromatic ring. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to yield a molecular ion peak (M⁺) at m/z 232. The fragmentation pattern will likely be dominated by the loss of the trifluoromethyl group and cleavage at the carbonyl group.

| Ion | m/z | Proposed Structure |

| [M]⁺ | 232 | C₁₁H₁₁F₃O₂⁺ |

| [M - CF₃]⁺ | 163 | [C₁₀H₁₁O₂]⁺ |

| [M - COCF₃]⁺ | 135 | [C₉H₁₁O]⁺ |

| [CF₃]⁺ | 69 | CF₃⁺ |

Experimental Protocols for Physicochemical Characterization

To empirically determine the physicochemical properties of CAS 845823-08-7, the following standard experimental protocols are recommended.

Determination of Melting Point

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Determination of Solubility

Caption: Workflow for Solubility Determination.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone, toluene, hexane) should be chosen.

-

Procedure: A known mass of the compound (e.g., 10 mg) is added to a known volume of the solvent (e.g., 1 mL) in a vial at a controlled temperature (e.g., 25 °C).

-

Equilibration: The mixture is agitated (e.g., by vortexing or stirring) for a sufficient period to ensure equilibrium is reached.

-

Observation: The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If not, the amount of dissolved solute can be quantified by techniques such as HPLC or UV-Vis spectroscopy after filtration.

Acquisition of Spectroscopic Data

¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

-

Data Processing: The raw data is subjected to Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

Conclusion

While a complete experimental dataset for CAS 845823-08-7 is not yet publicly available, this technical guide provides a robust and scientifically grounded framework for understanding its physicochemical characteristics. The predictions for its physical properties and spectroscopic profile, based on established chemical principles and data from closely related analogs, offer a valuable starting point for researchers. The outlined experimental protocols provide a clear path for the empirical validation of these properties. This comprehensive approach ensures that scientists and developers can proceed with a high degree of confidence when incorporating this compound into their research and development workflows.

References

-

StudyRaid. (n.d.). Understand IR Spectroscopy Features of Acetophenone. Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 845823-08-7 | Catalog BD-A328295. Retrieved from [Link]

-

ResearchGate. (2015). FT-IR spectra of control and treated 3-nitroacetophenone (T1 and T2). [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of control and treated samples of p-hydroxyacetophenone. [Image]. Retrieved from [Link]

-

ResearchGate. (2018). FTIR spectra of methyl benzoate (top panel), acetophenone (middle panel) and benzaldehyde (bottom panel) in chloroform (blue), THF (red), and acetonitrile (black). [Image]. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0219475). Retrieved from [Link]

-

Chemsrc. (n.d.). 3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethanone, 2,2,2-trifluoro-1-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanone, 2,2,2-trifluoro-1-(4-hexylphenyl)-. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Oxidation of α-Trifluoromethyl and Non-Fluorinated Alcohols via the Merger of Oxoammonium Cations and Photoredox Catalysis. Retrieved from [Link]

-

ChemBK. (n.d.). 2,2,2-TRIFLUORO-1-[4-METHOXY-(2,3,5,6-(2)H4)-PHENYL]-ETHANONE-OXIME. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Methoxyphenyl)-2-(4-trifluoromethylphenyl)-ethanone - 13C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). [Image]. Retrieved from [Link]

-

ChemBK. (2024). 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE Request for Quotation. Retrieved from [Link]

-

Wikipedia. (n.d.). Solvent. Retrieved from [Link]

-

Wako. (n.d.). V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile). Retrieved from [Link]

-

The Good Scents Company. (n.d.). potassium carbonate. Retrieved from [Link]

-

PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echa.europa.eu [echa.europa.eu]

- 5. CAS#:845823-07-6 | 3'-CHLORO-5'-FLUORO-2,2,2-TRIFLUOROACETOPHENONE | Chemsrc [chemsrc.com]

- 6. 2,2,2-TRIFLUORO-1-(4-METHOXY-PHENYL)-ETHANONE [chembk.com]

- 7. Ethanone, 2,2,2-trifluoro-1-phenyl- [webbook.nist.gov]

- 8. Solvent - Wikipedia [en.wikipedia.org]

- 9. app.studyraid.com [app.studyraid.com]

Introduction: The Strategic Importance of the Trifluoromethyl Group

An In-depth Technical Guide to the Synthesis of Substituted Trifluoroacetophenones for Pharmaceutical and Agrochemical Research

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design.[1] Among these, the trifluoromethyl (CF₃) group is preeminent, valued for its profound ability to modulate the physicochemical and biological properties of a molecule.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it an indispensable tool for medicinal chemists seeking to enhance a drug candidate's efficacy, pharmacokinetic profile, and binding affinity.[2][3] The carbon-fluorine bond's strength (approximately 485 kJ/mol) renders the CF₃ group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes, often leading to a longer in vivo half-life.[2]

Substituted trifluoroacetophenones are a critical class of chemical intermediates that serve as versatile precursors for introducing the trifluoromethyl keto moiety into more complex molecular architectures.[4][5] The electron-withdrawing effect of the trifluoromethyl group significantly increases the electrophilicity of the adjacent carbonyl carbon, making these compounds highly reactive towards nucleophilic attack and ideal starting materials for a wide array of synthetic transformations.[5] This guide provides a comprehensive overview of the principal synthetic pathways to access these valuable building blocks, offering field-proven insights, detailed protocols, and comparative analysis for researchers, scientists, and drug development professionals.

Core Synthetic Pathways

The synthesis of substituted trifluoroacetophenones can be broadly categorized into three major strategies: Friedel-Crafts acylation, reactions involving organometallic reagents, and modern cross-coupling methodologies. The choice of pathway is often dictated by the substitution pattern of the target aromatic ring, functional group tolerance, and scalability.

Friedel-Crafts Trifluoroacetylation

The Friedel-Crafts acylation is a classic and direct method for forming an aryl-ketone bond via electrophilic aromatic substitution.[6] In this pathway, an aromatic compound reacts with a trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride, in the presence of a strong Lewis acid or Brønsted acid catalyst.[6][7]

Mechanism and Causality:

The reaction is initiated by the formation of a highly electrophilic trifluoroacylium ion (CF₃CO⁺) or a polarized complex between the acylating agent and the acid catalyst.[6] This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores aromaticity and yields the desired trifluoroacetophenone.

The choice of catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used, but superacids like trifluoromethanesulfonic acid (TfOH) have proven to be highly effective, often acting as both catalyst and solvent.[7][8] For activated aromatic systems (e.g., anisole, xylenes), the reaction can proceed under milder conditions, sometimes using a combination of TFAA and a milder Lewis acid like bismuth triflate.[9] However, for deactivated or electron-poor aromatic compounds, the reaction can be sluggish or fail entirely, representing a key limitation of this method.[6]

Diagram: Friedel-Crafts Trifluoroacetylation Pathway

Caption: General workflow for Friedel-Crafts trifluoroacetylation.

Experimental Protocol: Synthesis of 2,4,5-Trifluoroacetophenone via Friedel-Crafts Acylation [8]

This protocol is adapted from a patented procedure for the selective acylation of 1,2,4-trifluorobenzene.[8]

-

Reagent Preparation: To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add 1,2,4-trifluorobenzene (1.0 mol).

-

Catalyst Addition: Carefully add aluminum chloride (AlCl₃) (1.1 to 1.5 mol) to the stirred trifluorobenzene. The addition may be exothermic.

-

Acylation: Heat the mixture to approximately 60-80°C. Slowly add acetyl chloride (1.0 to 1.2 mol) dropwise to the reaction mixture. Note: While the patent uses acetyl chloride, for trifluoroacetylation, trifluoroacetyl chloride or TFAA would be the analogous reagent.

-

Reaction Monitoring: Maintain the reaction temperature at 80-100°C for 2 to 5 hours. Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS or TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2,4,5-trifluoroacetophenone.[8]

Synthesis via Organometallic Reagents (Grignard Reaction)

The use of organometallic reagents, particularly Grignard reagents (organomagnesium halides), is one of the most versatile and widely employed methods for synthesizing trifluoroacetophenones.[10][11] This approach is particularly useful for aromatic systems that are not amenable to Friedel-Crafts acylation.

Mechanism and Causality:

The core of this method involves the reaction of a pre-formed arylmagnesium halide (Ar-MgX) with an electrophilic trifluoroacetyl source.

-

Grignard Reagent Formation: An aryl halide (bromide or iodide is preferred) reacts with magnesium metal in an ethereal solvent (like THF or diethyl ether) to form the aryl Grignard reagent. This step inverts the polarity of the aromatic carbon, transforming it from an electrophilic to a highly nucleophilic center.

-

Nucleophilic Acylation: The nucleophilic Grignard reagent attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent. Common trifluoroacetyl sources include ethyl trifluoroacetate, trifluoroacetic anhydride, or N-(trifluoroacetyl)piperidine.[12] This addition leads to a tetrahedral intermediate which subsequently collapses, eliminating a leaving group (e.g., ethoxide) to furnish the final ketone product.

This pathway offers excellent regiochemical control, as the position of the trifluoroacetyl group is determined by the initial position of the halogen on the aromatic ring. It also tolerates a broader range of functional groups compared to the often harsh conditions of Friedel-Crafts reactions.

Diagram: Grignard Pathway to Trifluoroacetophenones

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. 傅-克酰基化反应 [sigmaaldrich.cn]

- 7. mdpi.com [mdpi.com]

- 8. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 3',4',5'-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]

- 12. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoro-acetophenone molecular structure

An In-Depth Technical Guide to the Molecular Structure of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. This compound belongs to the class of aromatic trifluoromethyl ketones, a significant structural motif in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethyl group.[1][2][3] Trifluoromethyl ketones are known for their potential as enzyme inhibitors and as versatile intermediates in the synthesis of complex pharmaceutical agents.[2][3] This document will delve into the theoretical and practical aspects of this molecule, offering insights into its synthesis via Friedel-Crafts acylation, and detailing the expected spectroscopic signatures for its definitive identification. The methodologies presented herein are designed to be self-validating, providing researchers with the necessary details to confidently synthesize and characterize this compound for further investigation and application in drug discovery and development.

Introduction: The Significance of Aromatic Trifluoromethyl Ketones

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design. The trifluoromethyl (CF₃) group, in particular, imparts a range of desirable properties to a parent molecule, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics that can modulate biological activity.[4] Aromatic trifluoromethyl ketones (TFMKs) are a class of compounds that leverage these attributes, making them valuable precursors and active pharmacophores in their own right.[2][3] The electron-withdrawing nature of the trifluoromethyl group renders the carbonyl carbon highly electrophilic, making TFMKs susceptible to nucleophilic attack and capable of forming stable hydrates, a key feature in their mechanism of action as enzyme inhibitors.[5][6]

3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (DMFA) is a specific example of an aromatic trifluoromethyl ketone with potential applications in medicinal chemistry and materials science. Its substituted phenyl ring offers multiple points for further functionalization, allowing for the generation of diverse chemical libraries for screening and lead optimization. This guide will provide a detailed exploration of the molecular architecture of DMFA, from its fundamental properties to its synthesis and rigorous characterization.

Molecular Structure and Physicochemical Properties

The molecular structure of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is characterized by a central ketone functional group, with a trifluoromethyl group attached to the carbonyl carbon and a 3,5-dimethyl-4-methoxyphenyl group on the other side.

Table 1: Physicochemical Properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [7][8][9] |

| Molecular Weight | 232.20 g/mol | [7][8][9] |

| CAS Number | 845823-08-7 | [7][8][9] |

| IUPAC Name | 2,2,2-trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | [9] |

| SMILES | CC1=CC(=CC(=C1OC)C)C(=O)C(F)(F)F | [9] |

| Appearance | Predicted: Colorless to light yellow solid or oil |

The presence of the electron-donating methoxy and dimethyl groups on the aromatic ring, in conjunction with the strongly electron-withdrawing trifluoromethyl group, creates a unique electronic environment within the molecule. This electronic push-pull system can influence the reactivity of both the aromatic ring and the carbonyl group.

Synthesis of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone

The synthesis of aromatic trifluoromethyl ketones can be achieved through various methods, including the trifluoromethylation of carboxylic acids or their derivatives.[1][10][11][12] A highly effective and direct approach for the synthesis of DMFA is the Friedel-Crafts acylation of 2,6-dimethylanisole with a trifluoroacetylating agent.[13][14]

Proposed Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[14] In this case, 2,6-dimethylanisole serves as the activated aromatic substrate, and trifluoroacetic anhydride is the trifluoroacetylating agent. The Lewis acid, typically aluminum chloride (AlCl₃), activates the anhydride, facilitating the electrophilic aromatic substitution.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 845823-08-7 CAS MSDS (3',5'-DIMETHYL-4'-METHOXY-2,2,2-TRIFLUOROACETOPHENONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. 2,2,2-Trifluoro-1-(4-methoxy-3,5-dimethylphenyl)ethanone | C11H11F3O2 | CID 2758579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. Friedel–Crafts Acylation [sigmaaldrich.com]

Biological activity of trifluoromethyl ketones

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl Ketones

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical properties, biological mechanisms, and therapeutic applications of trifluoromethyl ketones (TFMKs). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes foundational principles with field-proven insights to illuminate the pivotal role of TFMKs in modern pharmacology.

Introduction: The Strategic Advantage of the Trifluoromethyl Ketone Moiety

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become a cornerstone of modern molecular design.[1] The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's pharmacokinetic profile and its interaction with biological targets.[2][3] When this group is appended adjacent to a ketone, it creates the trifluoromethyl ketone (TFMK) warhead—a functional group of remarkable versatility and potency.

TFMKs are a class of compounds recognized for their value as synthetic targets and as powerful intermediates in the creation of fluorinated pharmaceuticals.[4] Their utility stems from a unique confluence of properties:

-

Enhanced Electrophilicity: The potent electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon of a TFMK highly electrophilic and susceptible to nucleophilic attack.[5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which enhances resistance to oxidative metabolism by cytochrome P450 enzymes, often leading to longer in vivo half-lives.[2]

-

Increased Lipophilicity: The CF₃ group can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes—a critical factor for oral drug absorption and cellular uptake.[2][3]

This guide will dissect the core mechanisms of TFMK bioactivity, survey their application across different enzyme classes, address critical drug development challenges, and provide actionable experimental protocols for their characterization.

The Fundamental Mechanism: Reversible Covalent Inhibition

The primary mechanism by which TFMKs exert their biological activity is through the inhibition of hydrolytic enzymes, particularly serine and cysteine proteases.[5] The process is a sophisticated form of reversible covalent inhibition that leverages the unique chemistry of the TFMK moiety.

Formation of a Stable Tetrahedral Intermediate

The highly electrophilic carbonyl carbon of the TFMK is readily attacked by nucleophilic residues—such as the hydroxyl group of serine or the thiol group of cysteine—found in the active sites of these enzymes.[5] This attack does not lead to an irreversible bond but rather to the formation of a stable, tetrahedral hemiketal or hemithioketal , respectively.[5]

This covalent adduct is often remarkably stable, yet the reaction remains reversible. The stability of this intermediate is key to the potency of TFMK inhibitors.

Mimicking the Transition State

In aqueous environments, the TFMK moiety exists in equilibrium between its ketone form and a hydrated, gem-diol form.[1][5] This hydrated structure is a powerful transition-state analog for the hydrolysis of peptide bonds.[1][6] Because enzymes function by stabilizing the transition state of a reaction, they have a very high affinity for molecules that mimic this state. The hydrated TFMK effectively "tricks" the enzyme into a high-affinity, yet non-productive, binding event, leading to potent inhibition.[6]

Caption: General mechanism of serine protease inhibition by a TFMK.

Therapeutic Targets and Applications of TFMK Inhibitors

The unique inhibitory mechanism of TFMKs has been successfully leveraged against a wide array of enzyme targets implicated in human disease.

Cysteine and Serine Protease Inhibition

TFMKs are widely recognized as potent inhibitors of serine and cysteine proteases.[5] This has led to their development for various therapeutic indications.

-

Caspases: This family of cysteine-aspartate proteases are central regulators of apoptosis (programmed cell death) and inflammation.[7] Dysregulation of caspase activity is linked to numerous diseases, including cancer and neurodegenerative disorders.[7] Peptidyl TFMKs have been designed as potent caspase inhibitors to modulate these pathways.

-

Cathepsins: These are lysosomal proteases (primarily cysteine proteases) that play roles in cellular protein turnover.[7] Upregulation of certain cathepsins, like Cathepsin B, is implicated in tumor progression and metastasis.[7] TFMKs have been shown to be effective inhibitors of these enzymes.[7][8]

-

Viral Proteases: Many viruses, including SARS-CoV, rely on proteases to cleave viral polyproteins into functional units essential for replication.[5] TFMKs have been successfully developed as inhibitors of the SARS-CoV 3CL protease, which is a cysteine protease, highlighting their potential as antiviral agents.[5][9]

| Inhibitor Class | Target Enzyme | Disease Area | Potency (Example) |

| Peptidyl TFMK | Caspases | Cancer, Inflammation | Broad-spectrum caspase inhibitors |

| Z-Phe-Ala-TFMK | Cathepsin B | Cancer | Slow-binding reversible inhibition[8] |

| Peptidyl TFMK | SARS-CoV 3CLpro | Viral Infections | Ki = 0.3 μM (time-dependent)[5] |

| Tetrapeptide TFMK | Human Leukocyte Elastase | Inflammation | Competitive, slow, tight-binding inhibition[5] |

Histone Deacetylase (HDAC) Inhibition

Beyond proteases, TFMKs have emerged as effective zinc-binding groups for inhibiting metalloenzymes like histone deacetylases (HDACs).[10][11] HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer therapy.

In this context, the hydrated TFMK chelates the catalytic zinc ion in the HDAC active site. However, a significant challenge with TFMK-based HDAC inhibitors is their rapid in vivo metabolic reduction to inactive alcohols.[10] To overcome this, metabolically stable surrogates like trifluoropyruvamides (TFPAs) have been designed. The additional electron-withdrawing group in TFPAs further stabilizes the active hydrate form, preventing its reduction and preserving inhibitory activity.[10]

Caption: The dual fate of TFMK HDAC inhibitors: therapeutic inhibition vs. metabolic inactivation.

Pharmacokinetics and Drug Development Challenges

While the TFMK moiety offers significant advantages, its translation into a successful drug requires careful consideration of its pharmacokinetic properties and metabolic fate.

The Metabolic Instability of the Ketone

The primary liability of TFMKs in a therapeutic context is their susceptibility to in vivo reduction of the ketone carbonyl group.[10] This metabolic transformation converts the active ketone into a corresponding trifluoromethyl alcohol, which is typically inactive as an enzyme inhibitor.[10] This rapid metabolism has historically limited the clinical development of TFMK-based drug candidates.[10]

Potential for Off-Target Reactivity

The high electrophilicity of TFMKs, while essential for their desired inhibitory activity, also creates the potential for off-target reactions.[10] These "covalent warheads" can react with other biological nucleophiles, leading to toxicity or pan-assay interference compounds (PAINS) behavior.[10] Mitigating this requires careful molecular design to ensure selectivity for the intended target. The development of TFPAs is one such strategy, as the stabilized hydrate form is less susceptible to indiscriminate nucleophilic addition compared to the ketone form.[10]

Essential Experimental Protocols for TFMK Characterization

Rigorous and systematic evaluation is critical to understanding the biological activity of any new TFMK inhibitor. The following protocols provide a self-validating framework for characterization.

Protocol: Determination of IC₅₀ using an In Vitro Enzyme Assay

Causality: The half-maximal inhibitory concentration (IC₅₀) is the foundational metric for quantifying the potency of an inhibitor. This experiment determines the concentration of the TFMK required to reduce the activity of its target enzyme by 50% under specific assay conditions. It is a crucial first step for comparing the potency of different compounds.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the purified target enzyme in a suitable assay buffer.

-

Prepare a stock solution of the fluorogenic or colorimetric substrate specific to the enzyme.

-

Prepare a serial dilution of the TFMK inhibitor in the assay buffer, typically ranging from picomolar to micromolar concentrations. A DMSO stock is common, ensuring the final DMSO concentration in the assay is low (<1%) and consistent across all wells.

-

-

Assay Setup (96-well plate format):

-

Add a fixed volume of the enzyme solution to each well.

-

Add the serially diluted TFMK inhibitor to the wells. Include "no inhibitor" controls (enzyme + buffer) and "no enzyme" controls (substrate + buffer).

-

Pre-incubation: Incubate the enzyme and inhibitor together for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This step is critical, especially for time-dependent inhibitors.

-

-

Initiation of Reaction:

-

Add the substrate to all wells simultaneously to start the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately begin monitoring the change in fluorescence or absorbance over time using a plate reader. The rate of this change is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) for each inhibitor concentration from the linear phase of the progress curves.

-

Normalize the velocities relative to the "no inhibitor" control (defined as 100% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol: Kinetic Analysis of Slow-Binding and Time-Dependent Inhibition

Causality: Many TFMKs exhibit time-dependent inhibition , where the potency of inhibition increases with the duration of pre-incubation between the enzyme and the inhibitor.[5] This "slow-binding" behavior is a hallmark of the mechanism involving the formation of the stable hemiketal/hemithioketal adduct.[5][12] A simple IC₅₀ value can be misleading for these compounds, as it will vary with pre-incubation time. A full kinetic analysis is required to determine the true affinity (Kᵢ) and the rates of association (kₒₙ) and dissociation (kₒff).

Methodology:

-

Continuous Rate Measurement:

-

In a fluorometer or spectrophotometer cuvette, mix the enzyme and assay buffer.

-

Add a specific concentration of the TFMK inhibitor.

-

After a very brief mixing period (<10 seconds), add the substrate to initiate the reaction and immediately begin recording the signal over an extended period (e.g., 30-60 minutes).

-

-

Progress Curve Analysis:

-

For slow-binding inhibitors, the resulting progress curves will be non-linear, showing an initial burst of activity that gradually slows to a new steady-state rate.

-

Fit each progress curve (at different inhibitor concentrations) to the equation for slow-binding inhibition: [P] = vₛt + (v₀ - vₛ)(1 - e^(-kₒbs*t)) / kₒbs where [P] is product concentration, v₀ is the initial rate, vₛ is the final steady-state rate, and kₒbs is the observed rate constant for the onset of inhibition.

-

-

Determination of Kinetic Parameters:

-

Plot the calculated kₒbs values against the inhibitor concentration [I].

-

The relationship between kₒbs and [I] reveals the specific mechanism (e.g., a one-step or two-step binding model). For a simple one-step model, this plot will be linear, and the data can be fitted to: kₒbs = kₒff + kₒₙ[I]

-

From this linear fit, the y-intercept gives kₒff (the dissociation rate constant) and the slope gives kₒₙ (the association rate constant).

-

The overall inhibition constant (Kᵢ) can then be calculated as Kᵢ = kₒff / kₒₙ .

-

Caption: A decision-making workflow for the kinetic characterization of a novel TFMK inhibitor.

Conclusion and Future Outlook

Trifluoromethyl ketones represent a powerful and versatile class of pharmacophores. Their ability to act as potent, reversible covalent inhibitors by mimicking the transition state of enzymatic hydrolysis makes them uniquely suited for targeting a host of hydrolytic enzymes. While challenges related to metabolic stability and potential off-target effects remain, the field has demonstrated a remarkable capacity for innovation. The rational design of next-generation TFMKs, such as the development of metabolically stable surrogates, continues to overcome these hurdles. As our understanding of enzyme structure and mechanism deepens, the targeted design of TFMK-based inhibitors will undoubtedly continue to yield novel and effective therapeutic agents for a wide range of human diseases.

References

-

Lin, Y.-L., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 18(23), 6268-6272. [Link]

-

Oda, T., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 399-406. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Pharma Focus Asia. [Link]

-

Organic Chemistry Portal. (2023). Synthesis of trifluoromethyl ketones. [Link]

-

Kumar, V., et al. (2017). Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. Bioorganic & Medicinal Chemistry Letters, 27(15), 3467-3471. [Link]

-

Jadhav, S. B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6273. [Link]

-

Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7, 464-470. [Link]

-

Madsen, A. S., & Olsen, C. A. (2015). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. SciSpace. [Link]

-

Piras, M., et al. (2021). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 26(11), 3296. [Link]

-

Kelly, C. B., et al. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]

-

Matyus, P., et al. (2009). Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. Acta Microbiologica et Immunologica Hungarica, 56(1), 53-64. [Link]

-

Ghosh, A., & Nevado, C. (2023). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. BORIS Portal. [Link]

-

Smith, R. A., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. Biochemistry, 27(17), 6561-6568. [Link]

-

Sakagami, H., et al. (2008). Cytotoxic activity of selected trifluoromethyl ketones against oral tumor cells. In Vivo, 22(4), 483-487. [Link]

-

Bartesaghi, S., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 868. [Link]

-

Smith, R. A., et al. (1988). Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone. PubMed. [Link]

-

Cai, J., et al. (2010). Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6890-6894. [Link]

-

Akondi, S. M., & Padmanabhan, A. (2022). Synthesis of Trifluoromethyl Ketones by (Diethylamino) Sulfur Trifluoride (DAST). Digital Commons@Georgia Southern. [Link]

-

Kim, Y., et al. (2008). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed. [Link]

-

Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760-3767. [Link]

-

Li, J., et al. (2024). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Molecules, 29(5), 1146. [Link]

-

Gelb, M. H., et al. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]

Sources

- 1. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluoro ketone inhibitors of hydrolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of cathepsin B by peptidyl aldehydes and ketones: slow-binding behavior of a trifluoromethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to Fluorinated Acetophenone Derivatives: Synthesis, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine in a Classic Scaffold

In the landscape of modern chemical synthesis, particularly within medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules is a proven method for modulating molecular properties.[1][2] The fluorine atom, despite its simple nature, imparts profound changes due to its high electronegativity, small size, and the strength of the carbon-fluorine bond.[1] When applied to the acetophenone framework—a versatile and common building block in its own right—the results are a class of compounds with exceptional utility: the fluorinated acetophenone derivatives.[3][4]

These derivatives serve as pivotal intermediates in the synthesis of a vast array of high-value products, from life-saving pharmaceuticals to advanced agrochemicals and functional materials.[5][6][7] The presence of fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target enzymes by participating in favorable electrostatic interactions, and improve membrane permeability by altering lipophilicity.[2][8] This guide provides an in-depth exploration of the synthesis, unique chemical reactivity, and diverse applications of these critical chemical intermediates, offering both foundational knowledge and field-proven insights for the practicing scientist.

Part 1: The Impact of Fluorine on Acetophenone's Core Reactivity

The introduction of fluorine onto the acetophenone scaffold, whether on the aromatic ring or the acetyl side chain, fundamentally alters its electronic and steric profile. Understanding these changes is key to predicting reactivity and designing successful synthetic strategies.

-

Ring-Fluorinated Acetophenones: A fluorine atom on the phenyl ring acts as a strong electron-withdrawing group via the inductive effect. This influences the reactivity of the aromatic ring itself, particularly in reactions like nucleophilic aromatic substitution (SNAr), where it can activate the ring towards attack.[9] The position of the fluorine (ortho, meta, or para) also directs the regioselectivity of further electrophilic aromatic substitutions. The ortho-fluorine in 2'-fluoroacetophenone, for example, influences the acidity of the alpha-hydrogens and can sterically direct incoming reagents.[10]

-

α-Fluoroacetophenones: When fluorine is positioned on the carbon adjacent to the carbonyl (the α-carbon), it significantly increases the acidity of the remaining α-hydrogens, making enolate formation more facile.[10] This enhanced reactivity is a cornerstone of its utility in forming new carbon-carbon and carbon-heteroatom bonds. However, the carbonyl carbon itself becomes more electrophilic, which can influence its susceptibility to nucleophilic attack.

-

Trifluoromethyl (-CF3) Acetophenones: The trifluoromethyl group is a powerful electron-withdrawing and highly lipophilic moiety.[11] Its presence dramatically increases the stability of molecules against metabolic degradation and can significantly enhance binding potency.[11] These characteristics make trifluoromethylated acetophenones highly sought-after intermediates in drug and agrochemical development.[7][11][12]

Part 2: Core Synthetic Methodologies and Protocols

The synthesis of fluorinated acetophenones is a mature field with a variety of robust methods. The choice of strategy depends on the desired position of the fluorine atom(s).

Synthesis of Ring-Fluorinated Acetophenones

The most common and industrially scalable method for introducing an acetyl group to a pre-fluorinated aromatic ring is the Friedel-Crafts acylation.

Caption: Friedel-Crafts acylation workflow for synthesizing ring-fluorinated acetophenones.

Field Insight: The choice of Lewis acid and solvent is critical. While aluminum chloride (AlCl₃) is traditional, milder catalysts may be required for sensitive substrates to prevent side reactions. The reaction's primary advantage is its high yield and generally clean conversion for many fluorinated aromatics.[13]

Experimental Protocol: Friedel-Crafts Acylation of 1,3-Difluorobenzene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and a dry, inert solvent such as dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add acetyl chloride (1.1 eq.) to the stirred suspension. After 15 minutes, add 1,3-difluorobenzene (1.0 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, carefully and slowly pour the reaction mixture onto crushed ice with concentrated HCl. Causality: This step hydrolyzes the aluminum complexes and quenches the reaction.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2',4'-difluoroacetophenone.

Synthesis of α-Fluoroacetophenones

Direct fluorination at the α-position is typically achieved via an enolate or enol equivalent, which then reacts with an electrophilic fluorine source.

Caption: General workflow for the synthesis of α-fluoroacetophenones via electrophilic fluorination.

Field Insight: Selectfluor® (F-TEDA-BF₄) is a highly popular electrophilic fluorinating agent because it is a stable, non-toxic, and easy-to-handle crystalline solid, making it a safer alternative to reagents like fluorine gas.[14][15][16] The reaction mechanism involves the enol or enolate of the ketone attacking the electrophilic fluorine on the Selectfluor® reagent.[14]

Experimental Protocol: α-Fluorination of Acetophenone using Selectfluor®

-

Setup: In a round-bottom flask, dissolve the starting acetophenone (1.0 eq.) in a suitable solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF).

-

Reagent Addition: Add Selectfluor® (1.1 eq.) to the solution and stir. Causality: For substrates that readily form an enol, no additional base may be needed. For less acidic ketones, a base is added first to generate the enolate in situ.

-

Reaction Conditions: Stir the reaction at room temperature or heat gently (e.g., 50-70 °C) for several hours to overnight. The optimal temperature and time depend on the reactivity of the specific acetophenone derivative.[14]

-

Monitoring: Track the disappearance of the starting material and the formation of the product using TLC or GC-MS.

-

Workup: After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by flash column chromatography on silica gel to obtain the pure α-fluoroacetophenone.

Comparison of Common Fluorinating Reagents

| Reagent Name | Type | Common Use | Advantages | Disadvantages |

| Selectfluor® | Electrophilic | α-Fluorination of ketones, fluorination of aromatics | Stable, easy to handle, safe, highly selective[15][16] | High molecular weight, can be expensive |

| NFSI | Electrophilic | α-Fluorination of carbonyls | Stable solid, effective | Can sometimes lead to side products |

| Potassium Fluoride (KF) | Nucleophilic | Halogen exchange (Halex) reactions | Inexpensive, readily available[15] | Low solubility, requires high temperatures or phase-transfer catalysts[15] |

| DAST | Nucleophilic | Deoxyfluorination of alcohols | Effective for converting alcohols to fluorides | Thermally unstable, potentially toxic[15] |

Part 3: Applications in Drug Discovery and Agrochemicals

The true value of fluorinated acetophenones lies in their role as versatile intermediates. Their functional handles—the carbonyl group, the aromatic ring, and the activated α-protons—allow for a multitude of subsequent chemical transformations.

Caption: Diverse applications stemming from the fluorinated acetophenone core scaffold.

-

Pharmaceutical Synthesis: Fluorinated acetophenones are foundational elements for a range of drug candidates.[5] For example, 4'-Fluoro-3'-nitroacetophenone is a scaffold for inhibitors of Trypanosoma cruzi, the parasite that causes Chagas disease.[17] They are also precursors for chalcones, which are α,β-unsaturated ketones known for a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[6][18]

-

Agrochemical Development: The trifluoromethyl group is particularly prevalent in modern agrochemicals due to the enhanced stability and potency it provides.[11] Intermediates like 2'-(Trifluoromethyl)acetophenone are crucial for building next-generation pesticides and herbicides with improved efficacy and better environmental profiles.[11] Similarly, other fluorinated acetophenones are used to create novel fungicides and herbicides.[5]

Conclusion

Fluorinated acetophenone derivatives represent a powerful convergence of a classic organic scaffold and the unique, property-enhancing effects of fluorine. Their synthesis is well-established, with robust and scalable methods like Friedel-Crafts acylation and modern electrophilic fluorinations providing access to a wide variety of structures. The predictable reactivity of these compounds, combined with the beneficial properties imparted by fluorine, ensures their continued and expanding role as indispensable building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. For the research scientist, a thorough understanding of their synthesis and reactivity is not just academic—it is a gateway to innovation.

References

- Exploring Applications of Fluorinated Acetophenone Derivatives: A Focus on CAS 2002-82-6. (n.d.). Google Cloud.

- Agrochemical Innovation: The Role of 2'-(Trifluoromethyl)acetophenone. (n.d.). Google Cloud.

- The Chemical Reactivity Profile of 2'-Fluoroacetophenone in Synthesis. (n.d.). Google Cloud.

- Synthesis of α-fluoroacetophenone. (n.d.). ResearchGate.

- Fluoroketone and fluoroaldehyde synthesis by fluorination. (n.d.). Organic Chemistry Portal.

- Synthetic method of fluoroacetophenone. (n.d.). Google Patents.

- Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry.

- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination. (n.d.). Alfa Chemistry.

- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.). ScienceDirect.

- 3′-Bromo-4′-fluoroacetophenone. (n.d.). Ossila.

- Fluorination Chemistry. (n.d.). Sigma-Aldrich.

- Comparative Reactivity of Fluorinated Acetophenone Isomers: A Guide for Researchers. (n.d.). BenchChem.

- Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. (n.d.). ResearchGate.

- Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

- 4′-Fluoro-3′-nitroacetophenone. (n.d.). Ossila.

- How can one synthesize 3 '-(Trifluoromethyl) ACETOPHENONE?. (2024). Guidechem.

- Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. (n.d.). PubMed Central.

- Method for synthesizing trifluoromethyl acetophenone. (n.d.). Google Patents.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

- 1. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. ossila.com [ossila.com]

- 7. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Page loading... [guidechem.com]

- 13. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]

- 14. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. sigmaaldrich.cn [sigmaaldrich.cn]

- 17. ossila.com [ossila.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone (CAS 845823-08-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling protocols for CAS 845823-08-7, identified as 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone. This document is intended for professionals in research and drug development who may handle this compound. The guide synthesizes available safety data, outlines best practices for laboratory use, and explains the scientific rationale behind these recommendations. It covers hazard identification, exposure control, emergency procedures, and proper disposal, with the aim of fostering a safe and compliant research environment.

Chemical and Physical Properties

3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone. Its molecular structure, featuring a trifluoromethyl group adjacent to the carbonyl moiety, significantly influences its reactivity and potential biological activity. The trifluoromethyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1] This property is crucial for its application in chemical synthesis, particularly as an intermediate for active pharmaceutical ingredients.[2]

Table 1: Physicochemical Properties of 3',5'-Dimethyl-4'-methoxy-2,2,2-trifluoroacetophenone

| Property | Value | Source |

| CAS Number | 845823-08-7 | [3][4] |

| Molecular Formula | C₁₁H₁₁F₃O₂ | [3][4] |

| Molecular Weight | 232.2 g/mol | [3][4] |

| Appearance | Data not available; likely a solid or liquid at room temperature. | |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available; likely soluble in organic solvents. |

Hazard Identification and Toxicological Profile

GHS Hazard Classification (Anticipated):

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

These classifications are based on data for similar acetophenone derivatives and should be considered the minimum expected hazards.[5]

Toxicological Summary:

-

Acute Toxicity: No specific LD50 or LC50 data has been found for this compound. However, related compounds are known to be harmful if swallowed, inhaled, or absorbed through the skin. Acute exposure to acetophenone vapor can cause skin irritation and transient corneal injury in humans.[6]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound's long-term effects. Studies on some acetophenones have shown potential for mutagenicity, particularly in the presence of metabolic activation.[7]

-